

# An In-depth Technical Guide to the Mechanism of Action of SF2312

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## Compound of Interest

Compound Name: SF2312

Cat. No.: B610803

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## Introduction

**SF2312** is a natural phosphonate antibiotic produced by the actinomycete *Micromonospora*.<sup>[1]</sup> <sup>[2]</sup> Initially identified as an antibiotic with activity under anaerobic conditions, its precise mechanism of action was unknown for many years.<sup>[2]</sup><sup>[3]</sup> Subsequent research has revealed that **SF2312** is a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.<sup>[3]</sup><sup>[4]</sup> This discovery has positioned **SF2312** as the most potent naturally occurring inhibitor of glycolysis reported to date and a molecule of significant interest for both anti-infective and anti-cancer applications.<sup>[4]</sup><sup>[5]</sup> This guide provides a detailed examination of its core mechanism, supported by quantitative data, experimental protocols, and visualizations of the key pathways and processes involved.

## Core Mechanism of Action: Enolase Inhibition

The primary molecular target of **SF2312** is enolase (also known as phosphopyruvate hydratase), the penultimate enzyme in the glycolysis pathway.<sup>[1]</sup><sup>[5]</sup> Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).<sup>[5]</sup> This is a crucial step for energy generation, and its inhibition disrupts the cell's ability to produce ATP, particularly in environments or cell types that rely heavily on glycolysis.<sup>[4]</sup>

## Transition-State Analogue Mimicry

**SF2312** functions as a transition-state analogue.<sup>[6]</sup><sup>[7]</sup> Its structure mimics the high-energy aci-carboxylate/carbanion intermediate that is formed during the enolase-catalyzed conversion of

2-PGA to PEP.<sup>[6]</sup> This mimicry allows **SF2312** to bind with very high affinity to the enolase active site, effectively blocking the enzyme's function.

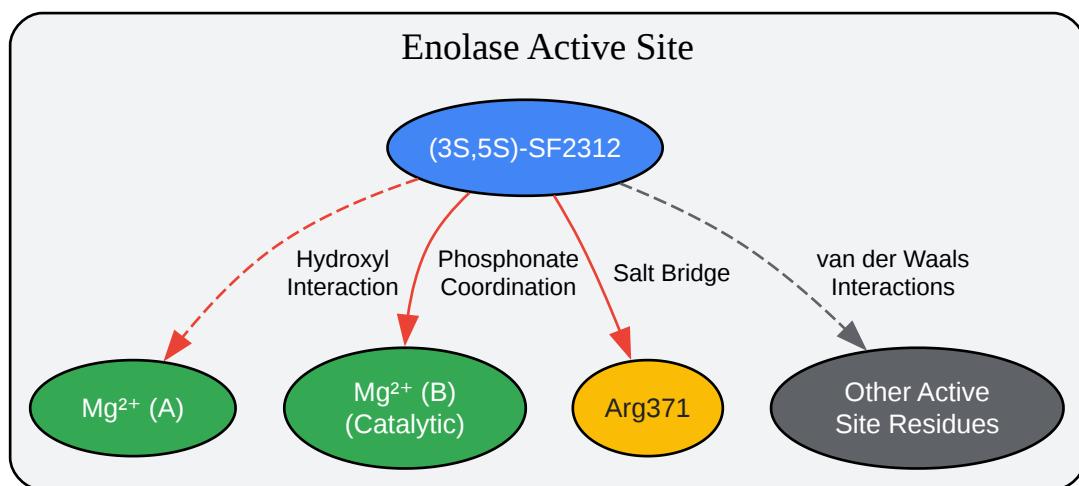
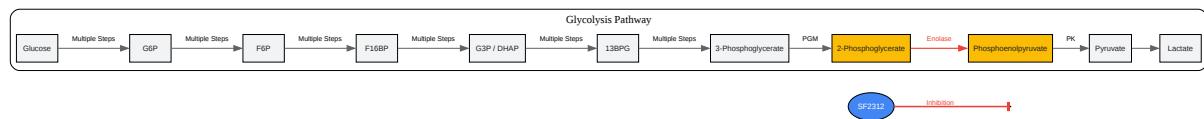
## Stereospecific Binding to the Active Site

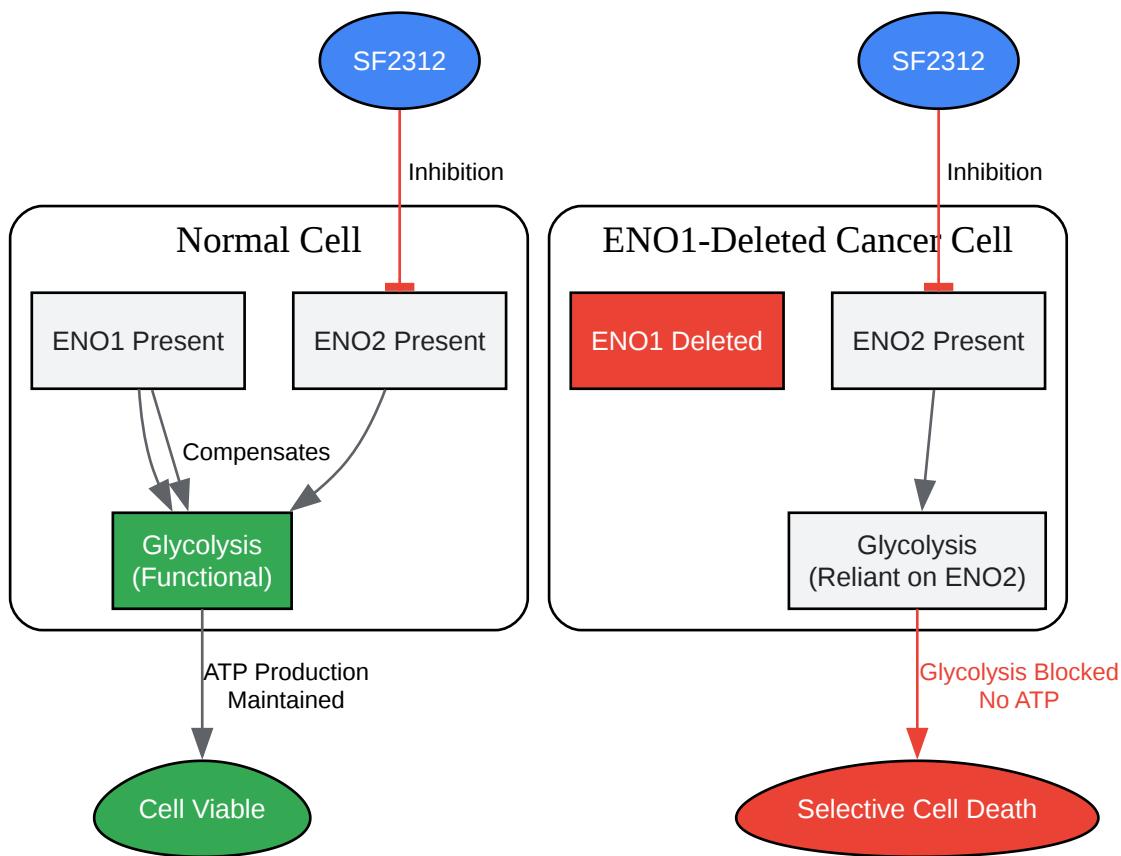
**SF2312** has two stereocenters, but its inhibitory activity is driven almost exclusively by a single enantiomer.<sup>[5][7]</sup> Co-crystallization studies with human enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer binds to the active site.<sup>[5][7][8]</sup> This stereospecificity is critical for its potent activity.

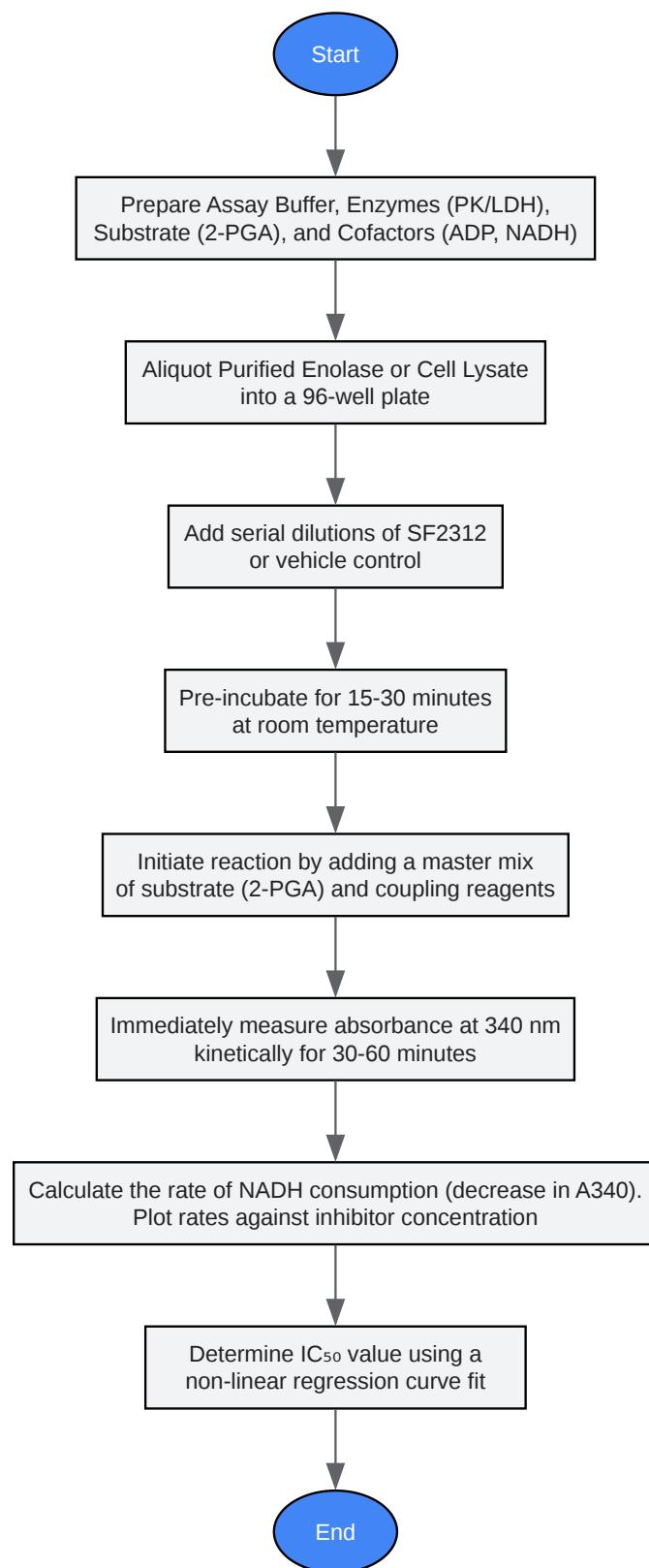
The binding mechanism involves key interactions within the enzyme's active site. The phosphonate group of **SF2312** coordinates with two essential magnesium ions ( $Mg^{2+}$ ) and forms salt bridge interactions with key amino acid residues, such as Arginine 371 (R371) in human enolase.<sup>[4]</sup> This tight binding effectively sequesters the enzyme, preventing it from processing its natural substrate, 2-PGA. The kinetics of inhibition are complex, appearing non-competitive with respect to 2-PGA at lower concentrations of **SF2312** and competitive at higher concentrations.<sup>[9]</sup>

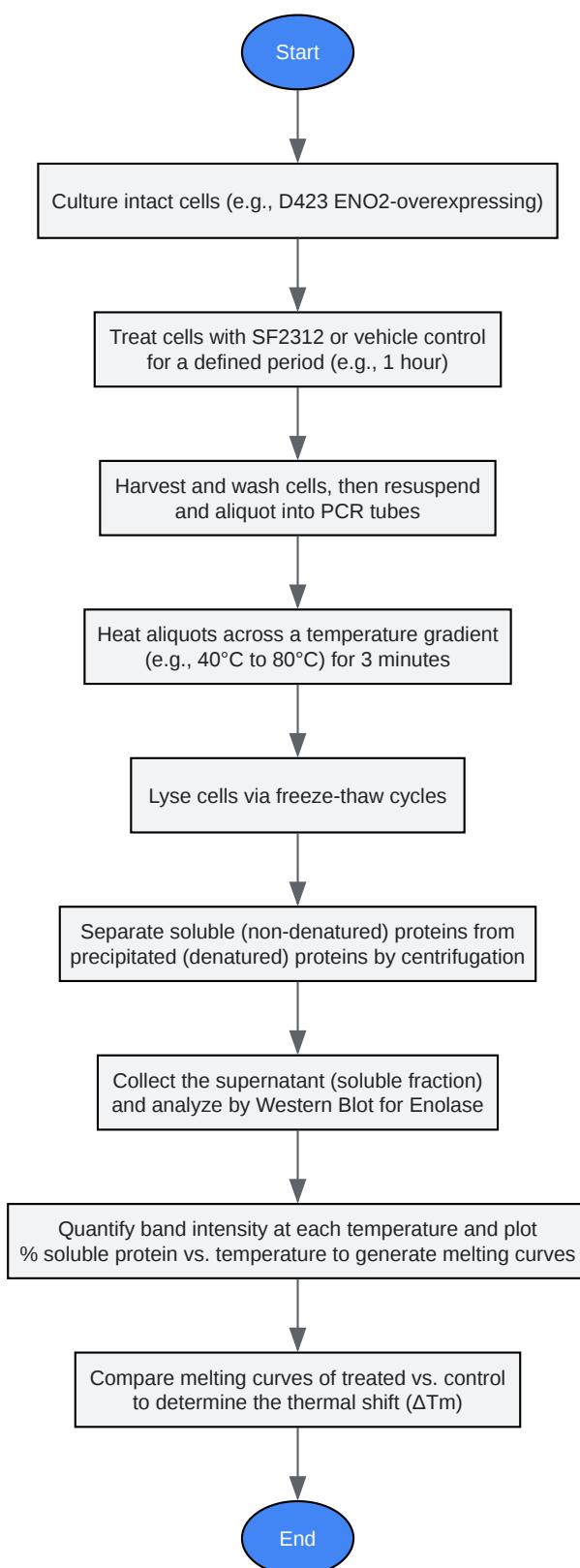
## Signaling and Metabolic Pathway Context

**SF2312** directly targets a central metabolic pathway, glycolysis. By inhibiting enolase, it causes an accumulation of the upstream metabolite, 2-PGA, and a depletion of the downstream product, PEP, disrupting cellular bioenergetics.







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